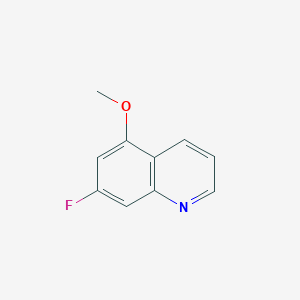

7-Fluoro-5-methoxyquinoline

Description

Structure

3D Structure

Propriétés

IUPAC Name |

7-fluoro-5-methoxyquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-13-10-6-7(11)5-9-8(10)3-2-4-12-9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMKZIATVLZFCOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C=CC=N2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 7 Fluoro 5 Methoxyquinoline

Electrophilic Aromatic Substitution Reaction Pathways

Electrophilic Aromatic Substitution (EAS) on the quinoline (B57606) scaffold is a well-studied class of reactions. The reaction typically occurs on the more electron-rich benzene (B151609) ring rather than the electron-deficient pyridine (B92270) ring. quimicaorganica.orgreddit.com For an unsubstituted quinoline, electrophilic attack is favored at the C5 and C8 positions, which is rationalized by the superior stability of the resulting cationic intermediates (sigma complexes) where the aromaticity of the pyridine ring is preserved. quimicaorganica.org

In the case of 7-Fluoro-5-methoxyquinoline, the directing effects of the two substituents on the benzene ring must be considered. The methoxy (B1213986) group (-OCH₃) at C5 is a potent activating group that directs incoming electrophiles to the ortho and para positions (C6 and C4a, with C6 being sterically more accessible). This is due to its strong positive mesomeric (+M) effect, which donates electron density to the ring and stabilizes the cationic intermediate. organicchemistrytutor.com Conversely, the fluorine atom (-F) at C7 is a deactivating group due to its strong negative inductive (-I) effect, but it also acts as an ortho, para-director because of its positive mesomeric (+M) effect. libretexts.org

The combined influence of these groups dictates the regioselectivity of EAS reactions. The powerful activating and ortho-directing effect of the C5-methoxy group is expected to be the dominant factor. Therefore, electrophilic attack will be strongly directed to the C6 position, which is ortho to the methoxy group. The C8 position, while typically reactive in quinolines, is sterically hindered and electronically less activated compared to C6 in this specific molecule.

| Position | Influence of C5-Methoxy Group (+M > -I) | Influence of C7-Fluoro Group (-I > +M) | Predicted Outcome |

|---|---|---|---|

| C6 | Strongly Activated (Ortho) | Weakly Activated (Ortho) | Major Product |

| C8 | Weakly Activated (Para) | Weakly Activated (Ortho) | Minor Product / Trace |

Nucleophilic Aromatic Substitution Reaction Mechanisms

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is rendered electron-deficient by electron-withdrawing groups. wikipedia.org The reaction generally proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgbyjus.com

For this compound, the fluorine atom at the C7 position can potentially serve as a leaving group. The viability of an SNAr reaction at this position depends on the activation of the ring. The electronegative nitrogen atom in the quinoline ring withdraws electron density, which facilitates nucleophilic attack. However, the C5-methoxy group is strongly electron-donating, which counteracts this effect and deactivates the ring towards nucleophilic attack.

Despite the deactivating nature of the methoxy group, the C-F bond itself plays a crucial role. In many SNAr reactions, fluorine is an excellent leaving group. This is not due to the stability of the fluoride ion, but because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack, which is the rate-determining step. youtube.commasterorganicchemistry.com Therefore, under forcing conditions (e.g., high temperature, strong nucleophile), SNAr at the C7 position to displace the fluoride is feasible. The reaction would proceed via the formation of a Meisenheimer-type intermediate, which would be stabilized to some extent by the quinoline nitrogen. It is also possible that under certain conditions, the reaction could proceed through a concerted mechanism, avoiding a high-energy intermediate. nih.gov

Metal-Mediated and Catalyzed Transformations

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds. nih.gov Although specific studies on this compound are not prevalent, its structure suggests potential for various metal-mediated transformations. Fluoroquinolones can form stable complexes with transition metals like copper and zinc, which can influence their biological activity. mdpi.com

The C-F bond at the C7 position, while strong, can be activated for cross-coupling reactions under specific palladium or nickel catalysis, although this is generally more challenging than for other aryl halides. More likely, C-H activation/functionalization could be achieved. For instance, methods for the regioselective, metal-free halogenation of 8-substituted quinolines at the C5 position have been developed, showcasing the possibility of direct C-H functionalization. rsc.org Iron-catalyzed cross-coupling reactions are also emerging as cheaper and less toxic alternatives to palladium-based methods for creating complex molecules. sciencedaily.com It is plausible that this compound could participate in such reactions, for example, through directed C-H activation at the C8 position, mediated by coordination of the metal catalyst to the quinoline nitrogen.

Photochemical Reactivity and Excited State Dynamics

Photobasicity Phenomena and Proton Transfer Mechanisms (e.g., 5-methoxyquinoline)

Quinoline and its derivatives are known to exhibit significant changes in basicity upon electronic excitation. This phenomenon, known as photobasicity, results in the nitrogen atom becoming a much stronger proton acceptor in the excited state than in the ground state. For the closely related compound 5-methoxyquinoline, the pKa of the protonated form increases dramatically from approximately 5 in the ground state to over 15 in the excited state. This light-induced increase in basicity can be harnessed to drive proton transfer reactions.

This compound is expected to exhibit similar photobasic behavior. The underlying mechanism involves a redistribution of electron density upon photoexcitation, leading to an increase in charge density on the heterocyclic nitrogen atom. The 5-methoxy group plays a key role in this process. The fluorine atom at C7, being electron-withdrawing, might slightly decrease the excited-state pKa compared to 5-methoxyquinoline, but a significant photobasicity effect is still anticipated. This property allows the molecule to abstract protons from weak acids, such as water or alcohols, in the excited state.

Photo-induced Charge Transfer Processes

The electronic structure of this compound, featuring an electron-donating methoxy group and an electron-accepting quinoline system, is conducive to photo-induced intramolecular charge transfer (ICT). Upon absorption of a photon, an electron can be promoted from a highest occupied molecular orbital (HOMO), which would have significant character on the electron-rich methoxy-substituted benzene ring, to a lowest unoccupied molecular orbital (LUMO) centered more on the electron-deficient pyridine portion of the quinoline nucleus.

This ICT process results in a significant change in the molecule's dipole moment in the excited state compared to the ground state. Such processes are fundamental to the function of molecular sensors and optoelectronic materials. The efficiency of this charge transfer can be influenced by solvent polarity and the specific electronic nature of the substituents. This excited state can also be reactive, leading to various photochemical transformations such as cycloadditions, reductions, or C-H functionalizations under specific conditions. nih.govnih.govescholarship.org

Thermal and Oxidative Reactivity Profiles

The quinoline ring is a thermally stable aromatic system. Studies on related fluoroquinolone compounds using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) have shown that they generally possess high thermal stability, with decomposition commencing at temperatures well above 200°C. rsc.orgnajah.edu It is expected that this compound would exhibit a similar robust thermal profile, making it stable under typical synthetic and storage conditions. The primary decomposition pathways at elevated temperatures would likely involve the fragmentation of the substituent groups followed by the breakdown of the heterocyclic ring system.

Regarding oxidative stability, the molecule possesses several sites susceptible to oxidation. The electron-rich benzene ring, activated by the C5-methoxy group, could be a target for oxidative degradation under aggressive conditions. nih.govnih.gov The quinoline nitrogen can also be oxidized to form the corresponding N-oxide, a common transformation used in synthetic chemistry to modify the reactivity of the quinoline ring system. mdpi.com However, under normal atmospheric conditions, the compound is expected to be reasonably stable. The presence of antioxidants can further enhance the oxidative stability of related compounds. nih.gov The biodegradation of other fluoroquinolones has been studied, indicating that while stable, these molecules can be degraded by specific microbial pathways. researchgate.net

Computational and Theoretical Studies of 7 Fluoro 5 Methoxyquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide information about molecular orbitals, energy levels, and electron distribution.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. For 7-Fluoro-5-methoxyquinoline, a DFT analysis would typically be performed to optimize its molecular geometry, providing precise bond lengths and angles in its most stable, or ground, state. This analysis would also yield other fundamental properties such as the total energy, dipole moment, and vibrational frequencies corresponding to its infrared spectrum.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) would be employed. This method is an extension of DFT that allows for the calculation of electronic excited states. A TD-DFT analysis would predict the molecule's electronic absorption spectrum, identifying the wavelengths of light it absorbs and the nature of the corresponding electronic transitions (e.g., π-π* or n-π* transitions). This information is crucial for predicting the photophysical properties of the compound.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of the HOMO are related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's characteristics indicate its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. For this compound, an FMO analysis would pinpoint the likely sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. An MEP analysis of this compound would reveal the areas most susceptible to electrophilic and nucleophilic interactions, providing a visual guide to its reactive behavior and intermolecular interactions.

Global Reactivity Descriptors Derivation

From the energies of the frontier molecular orbitals, a set of global reactivity descriptors can be calculated. These conceptual DFT-based parameters provide quantitative measures of a molecule's reactivity. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

Molecular Modeling and Simulation Approaches

Beyond the quantum chemical calculations on a single molecule, molecular modeling and simulation techniques could be used to study the behavior of this compound in a more complex environment, such as in a solvent or interacting with a biological target. These methods, which can range from molecular mechanics to quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics simulations, can provide insights into solvation effects, conformational changes, and binding affinities. However, no specific molecular modeling or simulation studies for this compound were found in the conducted searches.

Ligand-Based Drug Design (LBDD) Principles

Ligand-based drug design (LBDD) is a computational strategy employed when the three-dimensional structure of the biological target is unknown. nih.gov This approach relies on the knowledge of molecules that are known to interact with the target of interest. nih.gov By analyzing the structural and physicochemical properties of a set of active compounds, a model, known as a pharmacophore, can be developed. This model defines the essential steric and electronic features required for a molecule to exhibit a specific biological activity.

The core principle of LBDD is that molecules with similar structures or properties are likely to exhibit similar biological activities. Key LBDD methodologies include pharmacophore modeling and 3D Quantitative Structure-Activity Relationships (3D-QSAR). nih.gov In the context of this compound, an LBDD approach would involve comparing it with other quinoline (B57606) derivatives with known activities against a particular target. The fluorine atom at the 7-position and the methoxy (B1213986) group at the 5-position would be identified as key pharmacophoric features. The fluorine can act as a hydrogen bond acceptor, while the methoxy group contributes to both electronic properties and potential hydrogen bonding interactions. nih.gov These features, along with the aromatic quinoline scaffold, would be used to build a model to screen virtual libraries for new compounds with potentially similar or improved activity. nih.gov

Structure-Based Drug Design (SBDD) Methodologies

In contrast to LBDD, structure-based drug design (SBDD) is utilized when the 3D structure of the biological target, such as an enzyme or receptor, has been determined, often through techniques like X-ray crystallography or NMR spectroscopy. nih.gov SBDD involves using the target's structure to design or identify molecules that can bind to it with high affinity and selectivity. A primary tool in SBDD is molecular docking, a computational process that predicts the preferred orientation of a ligand when bound to a target, forming a stable complex.

For a compound like this compound, SBDD can elucidate its mechanism of action at an atomic level. Molecular docking simulations could place the molecule into the active site of a target protein, such as a kinase. These simulations would help visualize how the molecule interacts with key amino acid residues. For instance, the fluorine and methoxy groups on the quinoline ring are crucial as they can act as hydrogen bond acceptors. nih.gov Studies on similar compounds have shown that these groups can interact with charged regions of a target, such as the P-loop of an ATP-binding site. nih.gov The fluoro substituent can also facilitate hydrophobic interactions within the binding pocket, while the methoxy group may help stabilize hydrogen bonding networks, thereby enhancing the molecule's binding affinity and inhibitory potential. Such structural insights are critical for optimizing the lead compound to improve its efficacy and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are vital for predicting the activity of newly designed compounds and for optimizing lead structures in drug discovery. The fundamental principle is that variations in the structural or physicochemical properties of a molecule are correlated with changes in its biological activity.

The development of a QSAR model involves calculating a set of molecular descriptors for a series of compounds and then using statistical methods to correlate these descriptors with their experimentally determined biological activities. For quinoline derivatives, both 2D and 3D-QSAR models have been developed to predict their activity against various targets. mdpi.com These models can significantly reduce the time and cost associated with the development of new drugs. mdpi.com

In a QSAR study involving this compound, relevant descriptors would include:

Electronic descriptors: To account for the electron-withdrawing effect of the fluorine atom.

Steric descriptors: To describe the size and shape of the methoxy group.

The resulting QSAR equation provides a quantitative framework to understand how different substituents on the quinoline core influence its activity, guiding the design of more potent analogs. The predictive power of these models is rigorously validated using statistical metrics. mdpi.com

| Model | r²_test (Test Set Correlation Coefficient) | MAE (Mean Absolute Error) | Predictive Capacity |

|---|---|---|---|

| CoMFA (3D-QSAR) | 0.878 | 1.2803 | Good |

| CoMSIA (3D-QSAR) | 0.876 | 0.7006 | Excellent |

| 2D-QSAR | 0.845 | 0.4849 | Excellent |

Advanced Spectroscopic and Analytical Characterization Techniques for 7 Fluoro 5 Methoxyquinoline

Fluorescence Spectroscopy and Photoluminescence Studies

Fluorescence spectroscopy is a powerful analytical technique used to investigate the electronic structure and environmental sensitivity of fluorescent molecules, known as fluorophores. Quinoline (B57606) and its derivatives are a significant class of N-heterocyclic aromatic compounds known for their luminescent properties, which are utilized in developing fluorescent sensors and molecular probes. nih.govnih.gov The introduction of substituents such as methoxy (B1213986) (-OCH₃) and fluoro (-F) groups onto the quinoline core, as in 7-Fluoro-5-methoxyquinoline, can significantly modulate its photophysical characteristics. These substitutions can alter the energy of the π–π* and n–π* electronic transitions, influencing properties like quantum yield, Stokes shift, and sensitivity to the local environment. nih.govscielo.br

Intramolecular Charge Transfer (ICT) is a photophysical process that occurs in molecules featuring an electron-donating group (D) and an electron-accepting group (A) connected by a conjugated system. acs.org Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating an excited state with a large dipole moment. This charge-separated state is highly sensitive to the polarity of the surrounding medium.

In this compound, the methoxy group at the C5 position acts as an electron-donating group, while the quinoline ring, particularly with the influence of the electronegative fluorine atom at C7, functions as the electron-accepting moiety. nih.gov This donor-acceptor architecture suggests a propensity for ICT upon excitation. The key characteristics of ICT fluorescence in such a molecule would be:

Dual Fluorescence: In certain cases, molecules exhibiting ICT can show two emission bands corresponding to the locally excited (LE) state and the charge-transfer (ICT) state.

Large Stokes Shift: The emission from the ICT state is typically red-shifted compared to the absorption, resulting in a large separation between the maximum absorption and emission wavelengths (Stokes shift). This is due to the stabilization of the highly polar ICT excited state in polar solvents.

Solvatochromism: A pronounced dependence of the emission wavelength on the solvent polarity is a hallmark of ICT. As solvent polarity increases, the ICT emission band shifts to longer wavelengths (a red shift) due to the stabilization of the charge-separated excited state. researchgate.net

While specific experimental data for this compound is not extensively detailed in the reviewed literature, the expected ICT behavior can be inferred from studies on analogous substituted quinolines. acs.orgnih.gov The presence of both a strong donor (-OCH₃) and a halogen modifier (-F) on the quinoline scaffold makes it a prime candidate for exhibiting significant ICT characteristics.

Chelation-Enhanced Fluorescence (CHEF) is a phenomenon where the fluorescence intensity of a fluorophore is significantly increased upon binding to a metal ion. rsc.org This mechanism is often exploited in the design of fluorescent sensors for metal detection. The process typically involves a fluorophore containing a chelating unit (a receptor) that can bind to a metal ion. In the unbound state, the fluorescence is often quenched through processes like photoinduced electron transfer (PET). Upon chelation with a metal ion, the PET process is inhibited, "switching on" or enhancing the fluorescence. rsc.org

Quinoline derivatives, particularly those with coordinating atoms like the nitrogen in the ring and an oxygen atom (as in 8-hydroxyquinoline), are well-known chelating agents. nih.govsielc.com For this compound, the quinoline nitrogen and the oxygen of the methoxy group could potentially form a coordination site for certain metal ions. If this chelation occurs, it would rigidify the molecular structure and could suppress non-radiative decay pathways, leading to an enhancement of fluorescence.

The C6 fluorine substitution in the broader class of fluoroquinolones is known to be a critical pharmacophoric component, and these compounds are well-documented to form chelates with multivalent metal ions. nih.gov The formation of such chelates can drastically alter their absorption and bioavailability. nih.gov Similarly, the chelation of metal ions by this compound would be expected to modulate its fluorescence properties, making CHEF a relevant mechanism for this compound, particularly in the context of sensing applications.

The fluorescence emission of a molecule can be highly sensitive to the properties of the solvent, such as polarity, viscosity, and hydrogen-bonding capability. This sensitivity, known as solvatochromism, is particularly pronounced for molecules that exhibit a significant change in dipole moment upon excitation, such as those undergoing ICT.

For this compound, the methoxy and fluoro substituents would contribute to a ground-state dipole moment. Upon excitation, a redistribution of electron density, likely involving an ICT character, would lead to a different, and typically larger, excited-state dipole moment. The interaction of these different dipole moments with the surrounding solvent molecules affects the energy levels of the ground and excited states.

The expected solvent effects on the fluorescence of this compound are:

Red Shift in Polar Solvents: An increase in solvent polarity will stabilize the more polar excited state to a greater extent than the ground state. This reduces the energy gap for fluorescence emission, resulting in a shift to longer wavelengths (red shift). researchgate.net

Quantum Yield Variation: The fluorescence quantum yield may change with solvent. In some cases, polar solvents can enhance quenching mechanisms, leading to lower quantum yields. Conversely, viscous solvents can restrict molecular vibrations and rotations, reducing non-radiative decay and increasing the quantum yield.

The following table illustrates the hypothetical fluorescence emission maxima for this compound in solvents of varying polarity, based on principles of solvatochromism observed in similar quinoline derivatives. researchgate.netresearchgate.net

| Solvent | Polarity Index | Expected Emission Maximum (λem, nm) | Anticipated Stokes Shift (nm) |

|---|---|---|---|

| Cyclohexane | 0.2 | ~390 | ~50 |

| Dioxane | 4.8 | ~415 | ~75 |

| Acetonitrile (B52724) | 5.8 | ~440 | ~100 |

| Ethanol | 4.3 | ~455 | ~115 |

| Water | 10.2 | ~480 | ~140 |

Note: Data are illustrative and based on the expected behavior of substituted quinolines exhibiting ICT. The polarity index is a relative measure.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound. In MS, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

For this compound (C₁₀H₈FNO), the exact molecular weight can be calculated from the isotopic masses of its constituent atoms. The ionization process, often electron impact (EI) or a softer method like electrospray ionization (ESI), produces a molecular ion peak (M⁺ or [M+H]⁺). The molecular ion for this compound would have an m/z corresponding to its molecular weight (~177.18 g/mol ). nih.gov

The energetically unstable molecular ion undergoes fragmentation, breaking at its weakest bonds to form smaller, more stable charged fragments. chemguide.co.uk The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve:

Loss of a Methyl Radical: Cleavage of the O-CH₃ bond, leading to the loss of a methyl radical (•CH₃, 15 Da) and the formation of a prominent fragment ion.

Loss of Carbon Monoxide (CO): Subsequent fragmentation of the ion after methyl loss could involve the elimination of a neutral CO molecule (28 Da).

Loss of HCN: Cleavage of the heterocyclic quinoline ring can result in the loss of hydrogen cyanide (HCN, 27 Da).

Retro-Diels-Alder Reaction: A characteristic fragmentation pathway for heterocyclic rings.

The table below presents a plausible fragmentation pattern for this compound, outlining potential fragments and their theoretical m/z values.

| Proposed Fragment Ion | Neutral Loss | Theoretical m/z | Plausible Structure |

|---|---|---|---|

| [C₁₀H₈FNO]⁺ | - | 177 | Molecular Ion (M⁺) |

| [C₉H₅FNO]⁺ | •CH₃ | 162 | Loss of methyl from methoxy group |

| [C₈H₅FN]⁺ | CO from [M-CH₃]⁺ | 134 | Loss of carbon monoxide |

| [C₉H₈FN]⁺ | •CHO | 149 | Loss of formyl radical |

| [C₇H₄F]⁺ | HCN from [M-CH₃-CO]⁺ | 107 | Loss of hydrogen cyanide |

Note: The m/z values are nominal masses. The fragmentation pattern provides structural clues for identifying the compound and its isomers.

Chromatographic Separation and Detection Methods

Chromatography is essential for the separation, isolation, and purification of compounds from complex mixtures. High-Performance Liquid Chromatography (HPLC) is a particularly versatile and widely used technique for the analysis of pharmaceutical compounds and organic molecules, including quinoline derivatives. researchgate.netnih.gov

In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common and suitable method.

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. sielc.com The separation mechanism relies on hydrophobic interactions; more nonpolar compounds are retained longer on the column.

A typical RP-HPLC method for the analysis of this compound would involve:

Column: A C18 or C8 column is standard for retaining moderately nonpolar analytes.

Mobile Phase: A gradient or isocratic elution using a mixture of buffered water (e.g., with formic acid or ammonium (B1175870) formate (B1220265) for better peak shape and MS compatibility) and acetonitrile or methanol. sielc.com

Detection: A UV detector is commonly used, as the quinoline ring system possesses a strong chromophore that absorbs UV light. The detection wavelength would be set near one of the compound's absorption maxima (e.g., ~280 nm or ~330 nm). scielo.br Fluorescence detection could also be employed for higher sensitivity and selectivity.

The following table outlines a hypothetical set of HPLC conditions for the analysis of this compound.

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatography System |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient: 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

Two-Dimensional Liquid Chromatography (2D-LC)

Two-dimensional liquid chromatography (2D-LC) stands as a powerful technique for the separation of complex samples by utilizing two independent chromatographic runs. While specific research employing 2D-LC for the analysis of this compound is not extensively documented in publicly available literature, the principles of the technique allow for a hypothetical application.

In a typical 2D-LC setup, a primary separation would be conducted, for instance, using a non-polar C18 column. Fractions from this first dimension would then be automatically transferred to a second, orthogonal column, such as one with a different stationary phase chemistry (e.g., a phenyl-hexyl or cyano column). This approach would be invaluable for resolving this compound from structurally similar impurities that might co-elute in a single-dimension separation. The enhanced peak capacity and resolution offered by 2D-LC would be critical in a research or quality control setting to ensure the compound's purity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is instrumental in confirming the identity and purity of synthesized compounds. For this compound, LC-MS analysis provides crucial data.

An LC-MS method would typically involve chromatographic separation on a C18 column followed by detection using a mass spectrometer. The mass spectrometer would be set to detect the protonated molecule [M+H]⁺. While specific experimental data for this compound is scarce, analysis of related methoxyquinoline derivatives demonstrates the utility of this technique. For example, in the analysis of similar compounds, LC-MS is used to determine retention times and confirm molecular weights, which are key identifiers.

The data table below illustrates the kind of information that would be generated in an LC-MS analysis for compounds structurally related to this compound, highlighting the precision of this technique.

| Compound | Retention Time (min) | Observed m/z [M+H]⁺ |

| 5-Methoxy-N,N-dimethyltryptamine | 2.8 | 219.2 |

| Bufotenine | 5.6 | 205.2 |

| CLBQ14 | 1.31 | 257.919 |

| Clioquinol (Internal Standard) | 1.40 | 305.783 |

This table is illustrative of LC-MS data for related compounds and not of this compound itself.

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive proof of a molecule's structure, including bond lengths, bond angles, and conformation.

To date, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, the application of this technique would be the ultimate step in its structural confirmation. The process would involve growing a single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. This would provide unequivocal evidence of the connectivity and stereochemistry of the molecule, solidifying its identity beyond what can be inferred from spectroscopic methods alone.

Medicinal Chemistry Design Principles and Biological Target Interaction Research

Rational Design Strategies for Quinoline-Based Bioactive Molecules

The quinoline (B57606) ring system is recognized as a "privileged scaffold" in medicinal chemistry due to its synthetic versatility and its presence in a wide array of biologically active compounds. nih.govnih.gov Rational drug design leverages this scaffold to create novel molecules with high affinity and selectivity for specific biological targets. nih.govfiveable.me This process involves a deep understanding of the target's three-dimensional structure and the use of computational tools to predict and optimize molecular interactions. researchgate.net The development of quinoline-based agents is often guided by strategies that modify the core structure to enhance desired therapeutic properties while minimizing off-target effects.

The functionalization of the quinoline scaffold is a key strategy for modulating the pharmacological activity of its derivatives. nih.gov The biological profile of a quinoline derivative is highly dependent on the type and position of substituents on the ring system. nih.gov For a compound like 7-Fluoro-5-methoxyquinoline, the specific placement of the fluoro and methoxy (B1213986) groups is a deliberate design choice aimed at optimizing its physicochemical and pharmacokinetic properties.

Substitution at Position 7: The introduction of a halogen, such as fluorine, at the 7th position can significantly influence the molecule's electronic properties and its ability to participate in coupling reactions. nih.gov Fluorine, in particular, can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can improve binding affinity to target enzymes through favorable electrostatic interactions. benthamscience.com

Substitution at Position 5: An alkoxy group, such as the methoxy group at position 5, can impact the molecule's solubility, lipophilicity, and interactions with the biological target. Altering the alkoxy side chain is a common approach to explore structure-activity relationships (SAR) and improve brain exposure or other pharmacokinetic parameters. nih.gov

Optimization often involves creating a library of analogues with varied substituents at different positions to systematically probe the SAR and identify the combination that yields the most potent and selective compound. nih.gov

| Substitution Position | Substituent Type | Potential Impact on Bioactivity | Reference Example Principle |

|---|---|---|---|

| Position 4 | Flexible alkylamino side chain | Enhances antiproliferative activity and water solubility. | Introduction of side chains can improve pharmacokinetic properties. nih.gov |

| Position 7 | Bulky/Halogen groups (e.g., Fluoro) | Facilitates antiproliferative activity; increases potency. | Substitution at this position can increase the tendency for coupling reactions and modulate electronic properties. nih.gov |

| Position 5 | Alkoxy groups (e.g., Methoxy) | Modulates lipophilicity and target binding. | Alterations can explore effects on inhibitory activities. nih.gov |

Bioisosteric replacement is a fundamental strategy in medicinal chemistry where an atom or a group of atoms is exchanged for another with similar physical or chemical properties to enhance a desired biological activity or reduce toxicity. cambridgemedchemconsulting.com This technique is widely applied to the quinoline scaffold to fine-tune molecular properties.

Similarly, the methoxy group at position 5 could be subjected to bioisosteric replacement. For instance, replacing it with other groups like -OH, -NH2, or -SH could alter hydrogen bonding capabilities and selectivity for the target enzyme. cambridgemedchemconsulting.com The replacement of a phenyl ring with a bioisosteric thiophene ring in some quinoline derivatives has been shown to be well-tolerated in terms of maintaining inhibitory activity while improving metabolic stability. jst.go.jp This principle highlights how subtle changes can lead to significant improvements in the pharmacological profile of a lead compound. nih.gov

Fragment-Based Drug Discovery (FBDD) is an approach that starts with identifying small, low-molecular-weight compounds (fragments) that bind weakly to the target of interest. fiveable.meresearchoutreach.org These initial hits are then optimized and grown or linked together to produce a high-affinity lead compound. The quinoline structure itself can serve as a core fragment or be identified through fragment screening.

For example, a research effort might screen a library of fragments and identify quinoline-8-carboxylic acid as a hit that binds within a specific cavity of a target enzyme. nih.gov This initial fragment can then be elaborated upon. Guided by computational modeling, chemists can add functional groups to the quinoline scaffold to create new interactions with the target protein, thereby increasing binding affinity. A second carboxylic acid group might be added to interact with specific amino acid residues, or aromatic substituents could be introduced to occupy hydrophobic pockets. nih.govnih.gov This iterative process of growing the fragment based on structural insights is a powerful method for developing novel and potent inhibitors. researchoutreach.org

Molecular Interactions with Specific Biological Targets

The biological activity of this compound and related compounds is a direct result of their molecular interactions with specific enzymes essential for pathogen survival or disease progression. The fluoroquinolone class, to which this compound is structurally related, is well-known for its targeting of bacterial type II topoisomerases.

Bacterial DNA gyrase and topoisomerase IV are essential enzymes that control DNA topology, making them prime targets for antibacterial agents. nih.gov Fluoroquinolones inhibit these enzymes not by blocking the active site directly, but by acting as "poisons." They stabilize a key catalytic intermediate where the enzyme has cleaved the DNA strands and is covalently attached to them. nih.gov

The mechanism involves the following steps:

Binding: The quinolone molecule intercalates into the DNA at the site of the double-strand break. nih.gov

Complex Stabilization: It forms a ternary complex with the enzyme and the cleaved DNA. A non-catalytic magnesium ion often mediates hydrogen bonding between the quinolone and amino acid residues like serine and aspartate in the enzyme's active site. nih.gov

Inhibition of Ligation: By binding at the DNA-protein interface, the drug acts as a "molecular doorstop," physically preventing the enzyme from re-ligating the broken DNA strands. nih.gov

This stabilization of the "cleavable complex" has two major consequences: it halts the essential catalytic activity of the enzymes and transforms them into cellular toxins that generate permanent, lethal double-strand DNA breaks. nih.govnih.gov A study on novel 3-fluoro-6-methoxyquinoline derivatives, which are structural isomers of the subject compound, demonstrated potent inhibition of both DNA gyrase and topoisomerase IV, confirming that this scaffold is effective against these targets. nih.gov

| Target Enzyme | Function | Mechanism of Inhibition by Fluoroquinolones | Outcome of Inhibition |

|---|---|---|---|

| DNA Gyrase | Introduces negative supercoils into DNA. | Stabilizes the enzyme-DNA cleavage complex. nih.gov | Inhibition of DNA replication and transcription. nih.gov |

| Topoisomerase IV | Decatenates daughter chromosomes after replication. | Stabilizes the enzyme-DNA cleavage complex. nih.gov | Leads to catastrophic cell division and bacterial death. nih.gov |

Dihydrofolate reductase (DHFR) is another critical enzyme targeted in antimicrobial and anticancer therapy. It catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor essential for the synthesis of nucleotides and certain amino acids. mdpi.comnih.gov Inhibition of DHFR leads to the depletion of these essential building blocks, thereby arresting cell growth and proliferation. mdpi.com

While fluoroquinolones are not classic DHFR inhibitors, the principles of rational design allow for the modification of the quinoline scaffold to target this enzyme. The design of DHFR inhibitors often focuses on mimicking the binding of the natural substrate or cofactors. Key interactions typically involve:

Hydrogen Bonding: The inhibitor forms hydrogen bonds with key amino acid residues in the active site.

Hydrophobic Interactions: Aromatic rings of the inhibitor often engage in π-π stacking or other hydrophobic interactions with residues such as phenylalanine. mdpi.com

Ionic Interactions: Charged moieties can interact with positively charged residues like lysine.

A molecule like this compound possesses features that could potentially be optimized for DHFR binding. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, while the fused aromatic system provides a platform for hydrophobic interactions. Through scaffold derivatization, functional groups could be added to the quinoline core to enhance binding affinity and selectivity for DHFR, demonstrating the versatility of this scaffold in targeting diverse biological molecules.

Research on this compound Reveals Limited Publicly Available Data on Specific Biological Target Interactions

Despite the growing interest in quinoline derivatives within medicinal chemistry, a comprehensive review of scientific literature and databases indicates a notable absence of specific research on the biological target interactions of this compound. Extensive searches for data pertaining to its binding affinity and modulatory effects on key enzyme families and other protein targets have not yielded specific results for this particular compound.

This review sought to collate information on the interaction of this compound with several biological targets, as outlined in medicinal chemistry design principles. However, no publicly available studies were identified that specifically investigated the binding of this compound to tyrosyl-tRNA synthetase, a crucial enzyme in protein synthesis. While quinoline-based compounds have been explored as potential inhibitors of various aminoacyl-tRNA synthetases, research has not yet focused on this specific fluoro-methoxy substituted analog.

Similarly, there is a lack of data on the modulation of key enzyme activities by this compound. Investigations into its potential inhibitory or activating effects on kinases, deacetylases, esterases, and proteases have not been reported in the accessible scientific literature. These enzyme families are critical regulators of numerous cellular processes and are common targets in drug discovery.

Furthermore, no information was found regarding other protein-ligand interaction modes for this compound, such as binding to heat shock protein 90 (HSP90), histone deacetylases (HDACs), or proteasomes. These proteins are involved in cellular stress responses, gene expression, and protein degradation, respectively, and represent important therapeutic targets.

In the realm of computational chemistry, in silico molecular docking studies are frequently employed to predict the binding affinity of small molecules to protein targets. However, no published molecular docking studies were found that specifically predict the binding affinity of this compound to tyrosyl-tRNA synthetase or other relevant biological targets.

Finally, the absence of experimental data on the biological activity of this compound and its analogs means that no structure-activity relationship (SAR) studies have been conducted. SAR studies are fundamental in medicinal chemistry for elucidating the key chemical features (pharmacophores) responsible for a compound's biological activity and for guiding the design of more potent and selective molecules.

Materials Science Applications of 7 Fluoro 5 Methoxyquinoline Derivatives

Applications in Organic Optoelectronics

The inherent luminescent properties of quinoline (B57606) derivatives make them attractive candidates for use in organic optoelectronic devices. Their structural versatility allows for the fine-tuning of emission colors and charge-transporting capabilities, which are crucial for the development of efficient and stable devices.

Organic Light-Emitting Diodes (OLEDs) as Emission Layer Components

For instance, a study on a blue-emitting quinoline-based material, 8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ), demonstrated its potential in OLED applications. This material, which is sublimable and possesses improved hydrolytic stability, has shown promising electron-transporting and emitting properties. An OLED device constructed with DMeOBQ exhibited blue light emission.

Another research effort focused on the production of an OLED using a 5,7-dibromo-8-hydroxyquinoline derivative as the fluorescent material. This device was found to have an illumination spectrum in the ultraviolet (UV) region, indicating the potential of quinoline derivatives in specialized light-emitting applications. researchgate.net

| Compound/Derivative Class | Application in OLEDs | Key Findings |

| Quinoline Derivatives | Emission Layer Components | Serve as efficient luminescent materials, particularly for green and blue emission, enhancing brightness and color purity. oled-intermediates.com |

| 8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ) | Blue-Emitting Material | Demonstrates good electron-transporting and emitting properties with improved stability. |

| 5,7-dibromo-8-hydroxyquinoline | Fluorescent Material | Results in an OLED with an illumination spectrum in the UV region. researchgate.net |

Photovoltaic Device Integration

In the quest for more efficient and cost-effective solar energy solutions, derivatives of 7-Fluoro-5-methoxyquinoline are being explored for their potential in various photovoltaic technologies. Their ability to absorb light and facilitate charge separation and transport makes them valuable components in solar cells.

Dye-Sensitized Solar Cells (DSSCs) as Active Materials

Theoretical investigations have highlighted the potential of quinoline-based organic molecules as photosensitizers in Dye-Sensitized Solar Cells (DSSCs). researchgate.net These studies focus on designing D-π-A (Donor-π-Acceptor) type structures that exhibit strong absorption in the visible spectrum and have favorable energy levels for efficient electron injection into the semiconductor material. The results from these computational studies suggest that certain quinoline derivatives could serve as effective dye sensitizers for DSSCs. researchgate.net

Polymer Solar Cell Components

While direct applications of this compound in polymer solar cells are still an emerging area of research, studies on structurally similar fluorinated quinoxaline (B1680401) derivatives have shown significant promise. These derivatives, when incorporated into low-bandgap polymers, have been shown to enhance the performance of polymer solar cells. The introduction of fluorine atoms can improve the optical and structural properties of the polymers, leading to higher power conversion efficiencies.

Development of Fluorescent Probes and Chemosensors

The inherent fluorescence of quinoline scaffolds has led to their extensive use in the development of molecular probes for bio-imaging. These probes allow for the visualization of specific cellular components and processes in real-time.

Cell Imaging Agents (e.g., Golgi Apparatus Localization)

Recent research has demonstrated the successful application of quinoline derivatives as fluorescent probes for targeting the Golgi apparatus within living cells. researchgate.netnih.gov The pyridyl moiety of the quinoline structure is particularly well-suited for the slightly acidic environment of the Golgi apparatus (pH 6.0–6.7), making it an excellent targeting group. researchgate.netnih.gov

One notable example is the development of a dual-functional 2-trifluoromethyl-7-aminoquinoline fluorophore. This compound exhibits strong intramolecular charge-transfer fluorescence and has been successfully used for Golgi-targeting. researchgate.net The amino group on this derivative also provides a site for further modification, allowing for the construction of a wide range of fluorescent probes for various biological targets. researchgate.net

| Quinoline-Based Probe | Target Organelle | Key Features and Findings |

| 2-trifluoromethyl-7-aminoquinoline | Golgi Apparatus | Exhibits strong fluorescence and the pyridyl moiety provides Golgi-targeting capabilities. The amino group allows for further functionalization. researchgate.net |

| Quinoline-dithioester conjugate | Golgi Apparatus & Cysteine | A probe designed for specific detection of cysteine within the Golgi apparatus, utilizing a quinoline derivative as both the fluorophore and the targeting group. researchgate.net |

Selective Ion Sensing Applications

The core structure of quinoline is known to be a valuable scaffold for the development of fluorescent chemosensors for ion detection. The nitrogen atom within the quinoline ring and the potential for various substitutions on the benzene (B151609) and pyridine (B92270) rings allow for the design of molecules that can selectively bind to specific ions. This binding event often results in a measurable change in the molecule's photophysical properties, such as fluorescence intensity or color, enabling the detection and quantification of the target ion.

However, a thorough review of scientific databases and journals did not yield specific studies detailing the synthesis or application of this compound derivatives as selective ion sensors. Research in this area tends to focus on other substituted quinolines. For instance, derivatives of 8-hydroxyquinoline (B1678124) are widely recognized for their ion-sensing capabilities. The lack of specific data for this compound derivatives prevents a detailed discussion of their performance, selectivity, and sensitivity in this application.

Without experimental data, it is not possible to generate a data table on the selective ion sensing properties of this compound derivatives.

Semiconductor Device Manufacturing

Quinoline derivatives are being explored as organic semiconductors due to their planar structure, which facilitates π-π stacking and charge transport. The ability to modify their electronic properties through the introduction of various functional groups makes them attractive candidates for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The introduction of a fluorine atom, as in this compound, can influence the material's electronic properties, such as its electron affinity and ionization potential, which are critical for its performance in a semiconductor device.

Electrochemical Behavior of 7 Fluoro 5 Methoxyquinoline and Its Complexes

Voltammetric Studies (e.g., Cyclic Voltammetry, Square-Wave Voltammetry)

Currently, there are no specific voltammetric studies, such as cyclic voltammetry or square-wave voltammetry, that have been published on 7-Fluoro-5-methoxyquinoline. This indicates a novel area for future electrochemical research. The exploration of its voltammetric behavior could provide valuable insights into its oxidation and reduction mechanisms.

Redox Properties and Electrochemical Potentials

Detailed information regarding the redox properties and specific electrochemical potentials of this compound is not available in the current scientific literature. The determination of these properties is fundamental to understanding the electron transfer capabilities of the compound, which would be essential for its potential application in areas like organic electronics or as a redox mediator.

Investigation of Metal Ion Complexation via Electrochemical Methods

The study of metal ion complexation with this compound using electrochemical methods has not yet been reported. Research in this area could uncover potential applications for this compound in areas such as metal ion sensing or catalysis. Techniques like cyclic voltammetry could be employed to observe shifts in peak potentials upon the addition of various metal ions, indicating complex formation.

Electrochemical Sensing Applications and Mechanisms

To date, there are no published studies on the application of this compound in electrochemical sensing. Consequently, the mechanisms behind any potential sensing capabilities remain unexplored. The development of sensors based on this compound would first require a fundamental understanding of its electrochemical properties and its interactions with target analytes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Fluoro-5-methoxyquinoline, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves cyclization of substituted aniline derivatives with fluorinated intermediates under acidic conditions. Purity optimization requires careful control of reaction stoichiometry, temperature, and purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Analytical HPLC (C18 column, acetonitrile/water mobile phase) should confirm purity (>95%) .

- Example Table :

| Step | Reagents/Conditions | Purification Method | Purity (%) |

|---|---|---|---|

| Cyclization | H2SO4, 80°C, 6h | Column Chromatography | 92 |

| Fluorination | Selectfluor®, DMF, 60°C | Recrystallization | 98 |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for structural confirmation. Fluorine chemical shifts typically appear at δ −110 to −125 ppm in CDCl3. High-resolution mass spectrometry (HRMS) and FT-IR (C-F stretch ~1200 cm⁻¹) further validate molecular identity .

Q. How should researchers handle safety concerns during experimental work with this compound?

- Methodological Answer : The compound is classified under Acute Toxicity Category 4 (oral, dermal, inhalation). Use fume hoods, nitrile gloves, and lab coats. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical advice. Store below −20°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model electronic properties like HOMO-LUMO gaps and Fukui indices to predict electrophilic/nucleophilic sites. Solvent effects (PCM model) and transition-state analysis refine mechanistic pathways for cross-coupling reactions .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences, concentration ranges). Conduct dose-response curves (IC50) across multiple models and validate via orthogonal assays (e.g., fluorescence-based vs. colorimetric). Meta-analysis of Scopus-indexed studies (2015–2020) can identify consensus trends .

Q. How do steric and electronic effects of the methoxy and fluorine substituents influence regioselectivity in derivatization reactions?

- Methodological Answer : The methoxy group directs electrophilic substitution to the para position via resonance, while fluorine’s electron-withdrawing effect enhances meta selectivity. Competitive experiments under varying conditions (e.g., Lewis acids, temperature) and monitoring via LC-MS kinetics clarify dominant effects .

Q. What statistical approaches are optimal for analyzing dose-dependent toxicity data in preclinical studies?

- Methodological Answer : Use nonlinear regression models (e.g., log-logistic) to calculate LD50/LC50 values. Pairwise comparisons (ANOVA with Tukey’s post hoc test) assess significance. Report confidence intervals and effect sizes to contextualize biological relevance .

Data Presentation & Reproducibility

Q. How should researchers structure supplemental data to ensure reproducibility of this compound studies?

- Methodological Answer : Supplemental files must include raw NMR spectra (FID files), HPLC chromatograms, and crystallographic data (CIF files). Annotate synthetic procedures with exact equivalents, reaction times, and failure conditions. Reference IUPAC guidelines for spectral data reporting .

Q. What criteria distinguish high-quality vs. low-quality structural characterization in publications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.